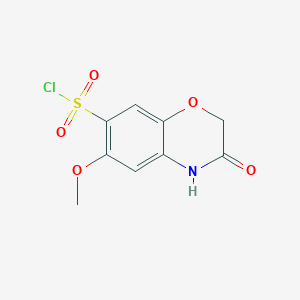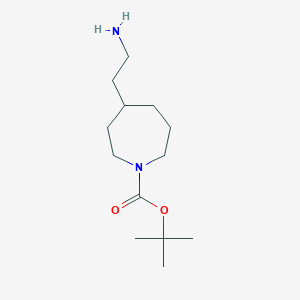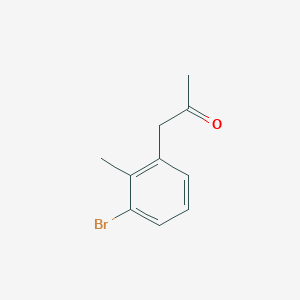
1-(3-Bromo-2-methylphenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis of alpha-Bromoketones
- Scientific Field: Organic Chemistry
- Application Summary: “1-(3-Bromo-2-methylphenyl)propan-2-one” is used in the synthesis of alpha-Bromoketones, which are valuable intermediates in organic synthesis .
- Method of Application: The compound is synthesized from secondary alcohols using Ammonium Bromide and Oxone .
- Results: The research resulted in the successful synthesis of alpha-Bromoketones, including Bromo-1-(1-phenyl)ethanone, 2-Bromo-1-(4-fluorophenyl)ethanone, 2-Bromo-1-(3-fluorophenyl)ethanone, 2-Bromo-1-(4-chlorophenyl)ethanone, 2-Bromo-1-(4-bromophenyl)ethanone, and 2-Bromo-1-(3-bromophenyl)ethanone .
Synthesis of Lusutrombopag
- Scientific Field: Biochemistry
- Application Summary: “1-(3-Bromo-2-methylphenyl)propan-2-one” is used in the enzymatic synthesis of (S)-1-(3′-bromo-2′-methoxyphenyl)ethanol, the key building block of Lusutrombopag .
- Method of Application: The compound is bioreduced using a carbonyl reductase from Novosphingobium aromaticivorans (CBR), which could completely convert 100 g/L of the compound to (S)-1-(3′-bromo-2′-methoxyphenyl)ethanol .
- Results: The research resulted in the successful synthesis of (S)-1-(3′-bromo-2′-methoxyphenyl)ethanol with excellent enantioselectivity (>99% ee) and 77% isolated yield .
Free Radical Bromination
- Scientific Field: Organic Chemistry
- Application Summary: “1-(3-Bromo-2-methylphenyl)propan-2-one” can undergo free radical bromination, a reaction that involves the substitution of a hydrogen atom by a bromine atom .
- Method of Application: The reaction is initiated by N-bromosuccinimide (NBS), which loses the N-bromo atom to form a succinimidyl radical (S·). This radical then removes a hydrogen atom from the compound to form succinimide (SH) .
- Results: The reaction results in the formation of a new compound, C6H5CHBrCH2CH3 .
Synthesis of (2-Bromopropyl)benzene
- Scientific Field: Organic Chemistry
- Application Summary: “1-(3-Bromo-2-methylphenyl)propan-2-one” can be used in the synthesis of (2-Bromopropyl)benzene .
- Method of Application: The specific method of synthesis is not provided in the source .
- Results: The reaction results in the formation of (2-Bromopropyl)benzene .
Electrophilic Aromatic Substitution
- Scientific Field: Organic Chemistry
- Application Summary: “1-(3-Bromo-2-methylphenyl)propan-2-one” can undergo electrophilic aromatic substitution, a reaction that involves the substitution of a hydrogen atom on an aromatic ring by an electrophile .
- Method of Application: The reaction is initiated by N-bromosuccinimide (NBS), which loses the N-bromo atom to form a succinimidyl radical (S·). This radical then removes a hydrogen atom from the compound to form succinimide (SH) .
- Results: The reaction results in the formation of a new compound, C6H5CHBrCH2CH3 .
Synthesis of (3-Bromo-2-methylphenyl)boronic Acid
- Scientific Field: Organic Chemistry
- Application Summary: “1-(3-Bromo-2-methylphenyl)propan-2-one” can be used in the synthesis of (3-Bromo-2-methylphenyl)boronic acid .
- Method of Application: The specific method of synthesis is not provided in the source .
- Results: The reaction results in the formation of (3-Bromo-2-methylphenyl)boronic acid .
properties
IUPAC Name |
1-(3-bromo-2-methylphenyl)propan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c1-7(12)6-9-4-3-5-10(11)8(9)2/h3-5H,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZEWIRWBOJGPAK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)CC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromo-2-methylphenyl)propan-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

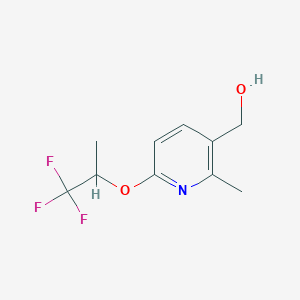
![[4-(Propan-2-yloxy)pyridin-3-yl]methanol](/img/structure/B1381917.png)
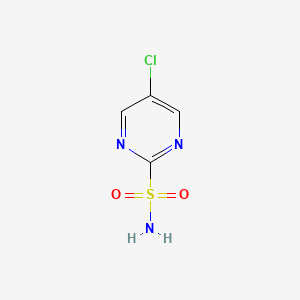
![1-[(Dimethylamino)methyl]cyclobutan-1-amine](/img/structure/B1381920.png)
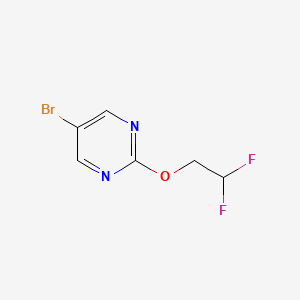
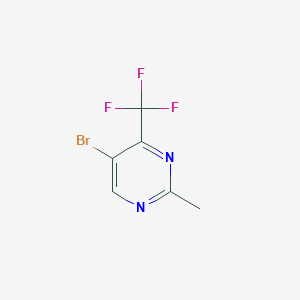
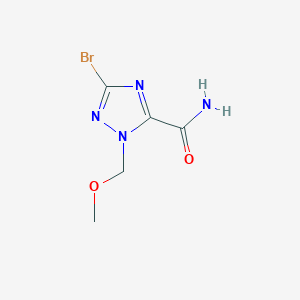
![8-Bromo-2,6-dimethylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1381927.png)
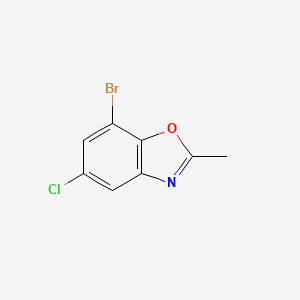
![7'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B1381932.png)
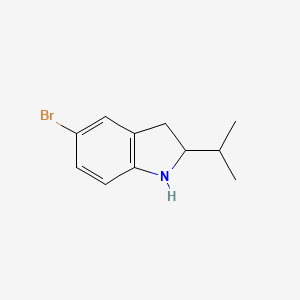
![tert-Butyl 8-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B1381934.png)
